molecular formula C8H6CuF6O6S2 B1588040 Copper;benzene;trifluoromethanesulfonate CAS No. 42152-46-5

Copper;benzene;trifluoromethanesulfonate

Cat. No.: B1588040
CAS No.: 42152-46-5
M. Wt: 439.8 g/mol
InChI Key: DIMCZVTXAXZJCA-UHFFFAOYSA-L
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Description

Copper;benzene;trifluoromethanesulfonate, also known as Copper (I) trifluoromethanesulfonate benzene complex, is a compound with the molecular formula (CF3SO3Cu)2 · C6H6. It is a coordination complex where copper is bonded to trifluoromethanesulfonate and benzene. This compound is known for its catalytic properties and is used in various organic synthesis reactions .

Preparation Methods

The synthesis of Copper (I) trifluoromethanesulfonate benzene complex typically involves the reaction of copper (I) salts with trifluoromethanesulfonic acid in the presence of benzene. One common method involves the use of copper (I) carbonate and trifluoromethanesulfonic acid in acetonitrile, followed by precipitation with diethyl ether . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.

Chemical Reactions Analysis

Copper (I) trifluoromethanesulfonate benzene complex undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various aromatic compounds for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Copper (I) trifluoromethanesulfonate benzene complex is widely used in scientific research due to its catalytic properties. Some of its applications include:

Comparison with Similar Compounds

Copper (I) trifluoromethanesulfonate benzene complex can be compared with other similar compounds, such as:

The uniqueness of Copper (I) trifluoromethanesulfonate benzene complex lies in its specific ligand environment, which imparts distinct catalytic properties and makes it suitable for a wide range of applications.

Properties

IUPAC Name

copper;benzene;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6.2CHF3O3S.Cu/c1-2-4-6-5-3-1;2*2-1(3,4)8(5,6)7;/h1-6H;2*(H,5,6,7);/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMCZVTXAXZJCA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6CuF6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80962314
Record name Copper(2+) trifluoromethanesulfonate--benzene (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80962314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42152-46-5
Record name Copper trifluoromethanesulphonate, compound with benzene (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042152465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copper(2+) trifluoromethanesulfonate--benzene (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80962314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Copper trifluoromethanesulphonate, compound with benzene (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.606
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Copper;benzene;trifluoromethanesulfonate
Reactant of Route 2
Copper;benzene;trifluoromethanesulfonate
Reactant of Route 3
Copper;benzene;trifluoromethanesulfonate
Reactant of Route 4
Copper;benzene;trifluoromethanesulfonate
Reactant of Route 5
Copper;benzene;trifluoromethanesulfonate
Reactant of Route 6
Copper;benzene;trifluoromethanesulfonate

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